N-Bromo-2,2,2-trichloroacetamide
Description
Properties
IUPAC Name |
N-bromo-2,2,2-trichloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrCl3NO/c3-7-1(8)2(4,5)6/h(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNPHKIIQIIQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)NBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrCl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506095 | |
| Record name | N-Bromo-2,2,2-trichloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35077-12-4 | |
| Record name | N-Bromo-2,2,2-trichloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Selection
- Halogenated solvents : Carbon tetrachloride (CCl₄) and chloroform (CHCl₃) are preferred due to their ability to dissolve both the starting material and bromine while minimizing side reactions.
- Aromatic hydrocarbons : Benzene and alkylated benzenes (e.g., toluene) have been used, though they require longer reaction times compared to halogenated solvents.
Reaction Conditions
- Temperature : Optimal yields are achieved at 40–100°C. Lower temperatures (e.g., 0–20°C) reduce dibromination but prolong reaction times.
- Stoichiometry : A 1:1 molar ratio of 2,2,2-trichloroacetamide to Br₂ ensures monobromination. Excess bromine leads to dibrominated byproducts.
Example Protocol
A suspension of 2,2,2-trichloroacetamide (1 mol) in CCl₄ is stirred under reflux while bromine (1 mol) is added dropwise over 6 hours. The solid product is isolated by filtration, yielding this compound in >80% purity.
Radical Bromination Using N-Bromosuccinimide (NBS)
NBS serves as an alternative brominating agent, particularly useful for avoiding electrophilic addition side reactions in unsaturated systems.
Mechanism
- Initiation : Trace HBr generates Br₂, which undergoes homolysis to produce bromine radicals (Br- ).
- Propagation : The allylic hydrogen of 2,2,2-trichloroacetamide is abstracted, forming a resonance-stabilized radical intermediate.
- Termination : Bromine radical recombination yields the monobrominated product.
Advantages Over Molecular Bromine
- Controlled reactivity : NBS minimizes over-bromination and dibromide formation.
- Solvent compatibility : Reactions proceed efficiently in dichloromethane or ethers.
Limitations : Lower yields (60–70%) compared to direct bromination methods.
Catalytic Bromination Using Metal Halides
Chromous chloride (CrCl₂) has been employed to promote bromination under mild conditions.
Reaction Setup
Key Observations
- Regioselectivity : CrCl₂ enhances bromination at the acetamide nitrogen over competing sites.
- Yield optimization : Yields reach 70–85% when using N-bromoacetamide in DMF at 90°C.
Example : Heating a mixture of 2,2,2-trichloroacetamide, N-bromoacetamide, and CrCl₂ in DMF at 90°C for 4 hours affords the product in 82% yield.
Photochemical Bromination
UV light-induced bromination offers a solvent-free pathway with high atom economy.
Procedure
Mechanism Insights
- Radical chain process : Photolysis of Br₂ generates Br- , initiating a chain reaction.
- Side reactions : Competing halogen abstraction by trichloroacetamide radicals can form dichlorinated byproducts.
Comparative Analysis of Synthesis Methods
Reaction Optimization and Challenges
Byproduct Formation
Solvent Effects
- Polar aprotic solvents : DMF accelerates bromine dissociation but risks N-demethylation.
- Nonpolar solvents : Benzene and CCl₄ stabilize intermediates but require longer reaction times.
Mechanistic Considerations
Electrophilic Bromination Pathway
Chemical Reactions Analysis
Types of Reactions
N-Bromo-2,2,2-trichloroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium hydroxide and solvents such as chloroform . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted acetamides.
Scientific Research Applications
N-Bromo-2,2,2-trichloroacetamide has several applications in scientific research, including:
Biology: The compound can be used in biochemical studies to investigate the effects of brominated compounds on biological systems.
Medicine: Research into potential medicinal applications of brominated compounds includes studying their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-Bromo-2,2,2-trichloroacetamide involves the interaction of the bromine atom with various molecular targets. In substitution reactions, the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trichloroacetamide Derivatives
- N-Allyl-2,2,2-trichloroacetamide (C₅H₆Cl₃NO): Synthesized via nucleophilic substitution using K₂CO₃ in o-xylene, this compound exhibits a melting point of 28–32°C and distinct NMR signals (¹H: δ 3.99–4.02 for CH₂; ¹³C: δ 161.8 for C=O). Its allyl group enhances solubility in organic solvents compared to aryl-substituted analogs .
Tribromoacetamide Derivatives
- 2,2,2-Tribromo-N-(2-methylphenyl)acetamide (C₉H₈Br₃NO): This compound features intramolecular N–H⋯Br and intermolecular N–H⋯O hydrogen bonding, stabilizing its crystal lattice (). The tribromo group increases molecular weight (427.8 g/mol) and steric hindrance, slowing hydrolysis compared to trichloro analogs. Key Difference: Bromine’s lower electronegativity (vs.
Bromo-Chloro Hybrid Acetamides
- 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide (C₁₅H₁₀BrCl₂NO₂): This derivative, used in pharmaceutical impurity analysis (), demonstrates the synergistic effects of bromine and chlorine. The bromine acts as a leaving group in nucleophilic substitutions, while chlorine enhances stability via resonance effects. Key Difference: The trichloro group in N-Bromo-2,2,2-trichloroacetamide may offer greater inductive electron withdrawal, increasing acidity of the N–H bond compared to mono-chloro/bromo hybrids .
Physicochemical and Reactivity Data
Table 1: Comparative Properties of Halogenated Acetamides
Reactivity Trends:
- Halogen Electronegativity : Chlorine (3.0) vs. Bromine (2.8) influences electron withdrawal and reaction rates.
- Steric Effects: Tribromo/trihalo groups increase steric hindrance, reducing nucleophilic attack rates compared to mono-halogenated analogs .
- Hydrogen Bonding : Intramolecular N–H⋯X (X = Br, Cl) interactions stabilize molecular conformations, as seen in tribromoacetamides ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
